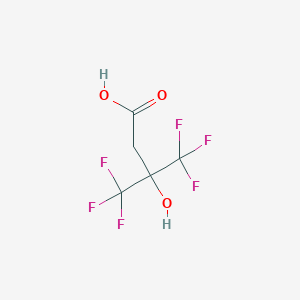

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid

Descripción general

Descripción

“4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid” is a beta-hydroxy acid . It is a white or clear colorless to pale yellow fused solid or liquid as melt .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H4F6O3 . The InChI Key is NOHJBOWARMTILE-UHFFFAOYSA-N . The SMILES representation is OC(=O)CC(O)(C(F)(F)F)C(F)(F)F .Chemical Reactions Analysis

As a beta-hydroxy acid, “this compound” can undergo cyclization reactions to prepare beta-lactones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3 , and it is soluble in water . The appearance is white or clear colorless to pale yellow .Aplicaciones Científicas De Investigación

Applications in Organic Synthesis Trifluoromethanesulfonic acid, a closely related compound, is utilized extensively in organic synthesis. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating a variety of reactions including electrophilic aromatic substitution, carbon–carbon and carbon–heteroatom bond formations, and the synthesis of complex organic structures. This versatility underscores the potential applications of closely related trifluoro compounds in synthetic organic chemistry, offering efficient pathways for creating new organic compounds (Kazakova & Vasilyev, 2017).

Environmental Degradation of Polyfluoroalkyl Chemicals Research on polyfluoroalkyl chemicals, which include compounds similar to 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, focuses on their environmental fate, degradation, and potential formation of perfluoroalkyl acids (PFAAs). Studies have delved into microbial degradation pathways, identifying how these compounds break down in the environment. Such research is crucial for understanding the persistence and transformation of polyfluoroalkyl substances, contributing to environmental risk assessments and the development of degradation strategies (Liu & Avendaño, 2013).

Biotechnological Applications The biotechnological applications of biomass-derived chemicals, like levulinic acid, highlight the potential for utilizing derivatives of this compound in various fields. Levulinic acid and its derivatives serve as versatile building blocks for synthesizing value-added chemicals, demonstrating the significance of such compounds in drug synthesis, medical materials, and other medical fields. This emphasizes the role of hydroxycarboxylic acids in reducing drug synthesis costs, simplifying synthesis steps, and offering new avenues for medical applications (Zhang et al., 2021).

Environmental Sorption and Toxicity Studies Research on environmental sorption and toxicity provides insights into the behavior of phenoxy herbicides and related compounds, shedding light on the environmental fate of similar trifluorinated compounds. Understanding the sorption mechanisms to soil, organic matter, and minerals aids in evaluating the environmental impact and mobility of these substances. This knowledge is essential for assessing the risks associated with the use and disposal of trifluorinated compounds and developing strategies for their management and remediation (Werner, Garratt, & Pigott, 2012).

Propiedades

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O3/c6-4(7,8)3(14,1-2(12)13)5(9,10)11/h14H,1H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHJBOWARMTILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165701 | |

| Record name | 3,3-Bis(trifluoromethyl)-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1547-36-0 | |

| Record name | 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1547-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001547360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Bis(trifluoromethyl)-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2H,2H-perfluoro-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the nature of the intermolecular interactions observed in the crystal structure of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid?

A1: The crystal structure of this compound reveals the presence of both intramolecular and intermolecular hydrogen bonds. [] Specifically, O—H⋯O hydrogen bonds are observed within the molecule and between molecules, leading to the formation of carboxylic acid dimers. Additionally, C—H⋯O contacts contribute to the formation of infinite strands along the a-axis of the crystal lattice. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)

![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)